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molecular formula C11H10N2 B1589833 1-Methylindole-3-acetonitrile CAS No. 51584-17-9

1-Methylindole-3-acetonitrile

Cat. No. B1589833
M. Wt: 170.21 g/mol
InChI Key: DHAXZZYQEUESTH-UHFFFAOYSA-N
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Patent
US05219859

Procedure details

20 cm3 of 50% aqueous sodium hydroxide solution are added to a mixture of 7.8 g (0.05 mol) of 3-indolylacetonitrile, 14.2 g (0.1 mol) of methyl iodide and 0.83 g of a solution of Triton B in methanol at a rate such that the temperature of the reaction mixture does not exceed 35° C. (approximately 1 h 30 min), and the reaction mixture is then stirred for 3 hours at room temperature; thereafter, 100 cm3, of water are added while cooling and the mixture is extracted with diethyl ether, the ether extract is thereafter washed with water to neutrality, dried over sodium sulphate and then filtered, the ether is evaporated off and the residue is crystallised in a sufficient quantity of pentane; the solid thereby obtained is drained and then dried.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]#[N:14])=[CH:4]1.[CH3:15]I.O>CO>[CH3:15][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]#[N:14])=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.8 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC#N
Name
Quantity
14.2 g
Type
reactant
Smiles
CI
Name
solution
Quantity
0.83 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 35° C.
CUSTOM
Type
CUSTOM
Details
(approximately 1 h 30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is thereafter washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether is evaporated off
CUSTOM
Type
CUSTOM
Details
the residue is crystallised in a sufficient quantity of pentane
CUSTOM
Type
CUSTOM
Details
the solid thereby obtained
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C=C(C2=CC=CC=C12)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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